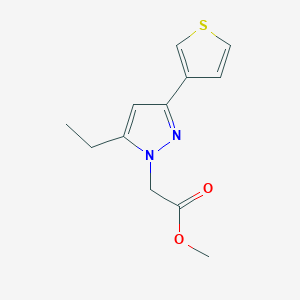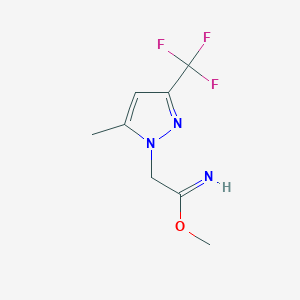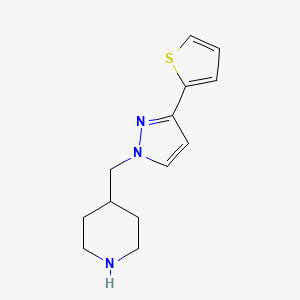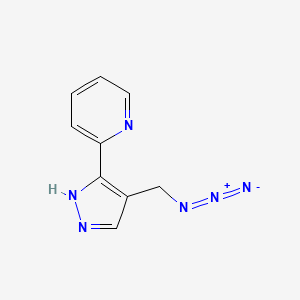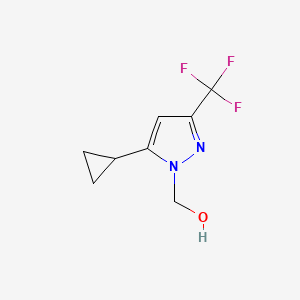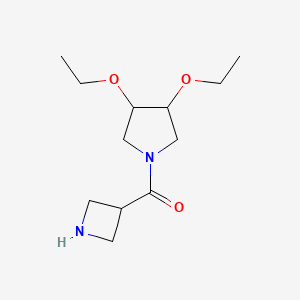
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H22N2O3. It is used for pharmaceutical testing .
Synthesis Analysis
A practical and cost-effective synthesis method for azetidine derivatives has been established. This method involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired product via key intermediates, Bunte salts .Physical And Chemical Properties Analysis
The molecular weight of Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is 242.31 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Catalytic Asymmetric Synthesis
Research has shown that enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl derivatives, is effective for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieves high enantioselectivity, demonstrating the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Synthesis of Highly Functionalized Compounds
Azetidinones have been evaluated for their potential as intermediates in the synthesis of highly functionalized compounds. The unique reactivity of azetidinones with nucleophiles has been explored, revealing pathways to novel chemical structures (Dejaegher & de Kimpe, 2004).
Antitubercular Agents
Novel azetidinone derivatives incorporating 1,2,4-triazole have been synthesized and evaluated for anti-tubercular activity. These studies highlight the biomedical relevance of azetidin-3-yl derivatives in developing new treatments for tuberculosis (Thomas, George, & Harindran, 2014).
Enzyme-Catalyzed Transformations
The metabolism of strained rings, including azetidine derivatives, involves enzyme-catalyzed transformations. For instance, glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine demonstrates the enzymatic reactivity of these structures without prior bioactivation, underscoring their significance in biochemical pathways (Li et al., 2019).
Antileishmanial Agents
Azetidinone compounds have been synthesized and screened for antileishmanial activity, showing potential as new treatments for parasitic infections. This research points to the versatility of azetidin-3-yl derivatives in developing therapeutics for infectious diseases (Singh et al., 2012).
Future Directions
properties
IUPAC Name |
azetidin-3-yl-(3,4-diethoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-16-10-7-14(8-11(10)17-4-2)12(15)9-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQDCZCWBTOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




